Nitric acid, plutonium salt
Description
Significance in Spent Nuclear Fuel Reprocessing Technologies
The primary significance of plutonium nitrate (B79036) lies in its central role in aqueous reprocessing methods, most notably the Plutonium Uranium Reduction Extraction (PUREX) process. world-nuclear.orgllnl.gov The PUREX process is the most established and widely used hydrometallurgical technique for recovering uranium and plutonium from irradiated nuclear fuel. world-nuclear.orglibretexts.org
In this process, spent fuel rods are first sheared and dissolved in hot, concentrated nitric acid. world-nuclear.orgllnl.gov This dissolution step converts the solid uranium and plutonium oxides within the fuel into their respective aqueous nitrate forms, uranyl nitrate [UO₂(NO₃)₂] and plutonium nitrate [Pu(NO₃)₄]. llnl.govpower-eng.com The entire solution, containing these valuable actinides along with highly radioactive fission products and minor actinides, then enters a solvent extraction phase. world-nuclear.orgcresp.org
The selective separation is achieved using a solution of tributyl phosphate (B84403) (TBP) in an organic diluent like kerosene (B1165875) or dodecane. world-nuclear.orgacs.org In a high nitric acid concentration, both uranium (as U(VI)) and plutonium (as Pu(IV)) form neutral nitrate complexes that are readily extracted into the TBP-organic phase, while the majority of fission products remain in the aqueous raffinate. llnl.govcondorchem.com
The separation of plutonium from uranium is then accomplished by manipulating the oxidation state of plutonium. A reducing agent is introduced to the aqueous stream, which reduces Pu(IV) to Pu(III). cresp.orgosti.gov Trivalent plutonium is not readily extracted by the TBP solvent and thus transfers back into the aqueous phase, while uranium remains in the organic phase. cresp.orguknnl.com This partitioning step yields a purified plutonium nitrate solution. condorchem.com This solution is then typically concentrated and can be converted into plutonium oxide (PuO₂), a stable form suitable for storage or fabrication into new fuel. world-nuclear.orgorano.group
The efficiency of these separation steps is highly dependent on the precise chemical conditions, particularly the nitric acid concentration, which influences the formation and stability of various plutonium nitrate complexes. llnl.govacs.org
Role in Sustainable Nuclear Energy and Waste Management Strategies
Plutonium nitrate is integral to strategies aimed at creating a more sustainable nuclear energy future. By enabling the recovery of plutonium from spent fuel, reprocessing reduces the demand for freshly mined uranium and allows for significantly more energy to be extracted from the original nuclear fuel—potentially 25-30% more. world-nuclear.orgworld-nuclear.org The recovered plutonium, in the form of plutonium oxide derived from the nitrate, can be mixed with uranium oxide to fabricate Mixed Oxide (MOX) fuel, which is used in many existing thermal reactors. uknnl.comorano.group
This recycling of plutonium offers several key advantages for waste management:
Volume Reduction: Reprocessing separates the highly radioactive fission products and minor actinides from the bulk of the uranium and plutonium. This significantly reduces the volume of high-level radioactive waste (HLW) that requires long-term geological disposal, by as much as 80-85%. world-nuclear.orgworld-nuclear.org
Radiotoxicity Reduction: Plutonium and other long-lived actinides are major contributors to the long-term radiotoxicity of spent nuclear fuel. By separating and recycling them as fuel in reactors (particularly fast reactors), they can be fissioned, or "burned," into shorter-lived fission products. world-nuclear.orgoecd-nea.org This approach drastically reduces the timescale over which the final waste remains hazardous. world-nuclear.org
Resource Utilization: Viewing spent fuel not as waste but as a resource is a key tenet of sustainable nuclear power. Plutonium nitrate is the intermediate that allows this resource to be accessed and utilized, contributing to a closed fuel cycle. oecd-nea.orguknnl.com
Advanced fuel cycles, often involving fast reactors, aim to recycle all long-lived actinides together, further enhancing sustainability and proliferation resistance by avoiding the separation of a pure plutonium stream. world-nuclear.orgoecd-nea.org
Research Imperatives in Plutonium Nitrate Aqueous Systems for Fuel Cycle Advancement
Despite the maturity of the PUREX process, significant research imperatives remain in the study of plutonium nitrate aqueous systems to advance the nuclear fuel cycle. Improving the efficiency, safety, and economic viability of reprocessing is a continuous goal. acs.orgoecd-nea.org Key research areas focus on the fundamental solution chemistry of plutonium nitrate.
Plutonium(IV) in nitric acid solutions is known to be a complex system, with multiple chemical species coexisting in equilibrium. iaea.orgresearchgate.net The speciation, or the distribution of different plutonium-nitrate complexes, is highly dependent on factors like nitric acid concentration, temperature, and the presence of other ions. acs.orgosti.gov Understanding this speciation is critical because different complexes exhibit different behaviors in solvent extraction and ion exchange processes. acs.orgresearchgate.net
Modern research employs a combination of advanced analytical techniques and theoretical modeling to probe these systems:
Spectroscopy: Techniques like UV-Visible absorption spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) are used to identify and quantify the different Pu(IV) nitrate complexes present in solution under various conditions. acs.orgunlv.edu Spectroscopic studies have identified the progressive formation of complexes from hydrated Pu⁴⁺ ions to higher-order nitrato species like [Pu(NO₃)₆]²⁻ as nitric acid concentration increases. acs.orgresearchgate.net
Thermodynamic Modeling: Developing robust thermodynamic models is essential for predicting the behavior of plutonium nitrate solutions. iaea.orgiaea.org These models, such as those based on the UNIQUAC equation, aim to represent the properties of these non-ideal solutions by accounting for the various chemical species and their interactions. researchgate.netresearchgate.net A well-developed model can help optimize process parameters and improve the efficiency of separation. iaea.org
Optical absorption spectra have been used to quantify at least five distinct Pu(IV) species across a wide range of nitric acid concentrations, revealing the complex equilibria involved. osti.gov The table below summarizes the principal plutonium(IV) nitrate species identified in nitric acid solutions at different molarities, as determined by spectroscopic analysis. researchgate.net
| Nitric Acid Concentration (M) | Dominant Species / Key Observation | Associated Absorption Peak (nm) |
|---|---|---|
| ~2 M | Dinitrato Cation: [Pu(NO₃)₂]²⁺ | ~477 |
| ~7 M | Peak concentration of a third complex, likely a neutral tetranitrato species: [Pu(NO₃)₄] | ~483 |
| >12 M | Hexanitrato Anion: [Pu(NO₃)₆]²⁻ | ~490 |
Further research into the kinetics of plutonium redox reactions and the development of new, more efficient extraction agents and processes are also critical areas that build upon the foundational understanding of plutonium nitrate chemistry. osti.govinl.gov These advancements are vital for developing next-generation fuel cycles that are more economical, produce less waste, and enhance nuclear non-proliferation. uknnl.comoecd-nea.org
Plutonium Oxidation State Speciation and Equilibria in Nitric Acid Solutions
Plutonium is notable for its ability to exist in four different oxidation states simultaneously in aqueous solutions: Pu(III), Pu(IV), Pu(V), and Pu(VI). energy.govenergy.gov The relative concentrations of these species are highly sensitive to the conditions of the nitric acid medium, including its concentration and the presence of other redox-active species. acs.org
Redox Behavior and Interconversion Mechanisms of Pu(III), Pu(IV), Pu(V), and Pu(VI)
The redox chemistry of plutonium in nitric acid is characterized by a series of interconnected electron transfer reactions. The interconversion between the various oxidation states is a dynamic process influenced by both chemical and electrochemical factors. pnnl.gov
The primary oxidation states observed in nitric acid solutions are Pu(III), Pu(IV), and Pu(VI). osti.gov Pu(V) is generally not present in detectable concentrations in nitric acid. osti.gov The oxidation of Pu(III) can lead to the formation of both Pu(IV) and Pu(VI) (as the plutonyl ion, PuO₂²⁺), notably bypassing the Pu(V) state. acs.orgnih.gov The mechanisms for these transformations are complex and can involve both direct electron transfer and reactions mediated by species generated from the nitric acid itself, such as nitrous acid.
Recent studies combining voltammetry and in situ vis-NIR spectroelectrochemistry have provided deeper insights into these interconversion pathways. acs.orgnih.gov These techniques allow for the mapping of redox transformations as a function of applied potential, revealing the specific conditions under which each oxidation state is favored. researchgate.net For instance, at low applied voltages, Pu(III) is the predominant species. researchgate.net
The following table provides a summary of the key redox couples for plutonium in acidic solutions.
| Redox Couple | Standard Potential (V vs. SHE) |
| Pu⁴⁺ + e⁻ ⇌ Pu³⁺ | +0.916 |
| PuO₂⁺ + e⁻ + 4H⁺ ⇌ Pu⁴⁺ + 2H₂O | +1.170 |
| PuO₂²⁺ + e⁻ ⇌ PuO₂⁺ | +0.916 |
Note: Standard potentials can vary with ionic strength and temperature.
Influence of Nitric Acid Concentration on Plutonium Redox Potentials and Species Distribution
The concentration of nitric acid has a profound effect on the redox potentials of the various plutonium couples and, consequently, on the distribution of oxidation states. As the concentration of nitric acid increases, the formation of Pu(VI) species tends to decrease, leading to a system where the dynamic equilibrium between Pu(III) and Pu(IV) becomes dominant. acs.orgnih.gov
This shift is largely attributed to the complexing action of nitrate ions, which preferentially stabilize the Pu(IV) state. energy.gov The formal potential of the Pu(IV)/Pu(III) couple has been observed to decrease with increasing nitric acid concentration. For example, one study reported a drop from 0.915 V in 1 M nitric acid to 0.877 V in 3.5 M nitric acid. Another electrochemical study found the formal redox potentials for the Pu(IV)/Pu(III) couple to be +0.721 V, +0.712 V, +0.706 V, +0.705 V, +0.704 V, 0.694 V, and +0.696 V (vs. Ag/AgCl) for nitric acid concentrations of 1, 2, 3, 4, 5, 6, and 7 M, respectively.
The following interactive table illustrates the effect of nitric acid concentration on the formal potential of the Pu(IV)/Pu(III) couple, based on reported experimental data.
Formation and Stability of Plutonium Nitrate Complexes in Solution
Plutonium ions, particularly Pu(IV), exhibit a strong tendency to form complexes with nitrate anions in nitric acid solutions. acs.orgllnl.gov The formation of these complexes, with the general formula [Pu(NO₃)ₙ]⁽⁴⁻ⁿ⁾⁺, significantly impacts the solubility, redox behavior, and extractability of plutonium. acs.org
The extent of complexation is directly related to the nitric acid concentration. acs.org In dilute nitric acid, the hydrated Pu⁴⁺ aquo ion is the predominant species. As the acid concentration increases, higher-order nitrate complexes, such as [Pu(NO₃)]³⁺, [Pu(NO₃)₂]²⁺, and so on, become more prevalent. acs.org The strong affinity of Pu(IV) for nitrate is a key principle behind the PUREX (Plutonium Uranium Redox Extraction) process used in nuclear fuel reprocessing. llnl.gov
The stability of these complexes also varies with the oxidation state. Pu(IV) forms the most stable nitrate complexes, followed by Pu(VI), while Pu(III) has a much lower tendency for complexation. kns.org This differential stability is exploited in separation processes to selectively partition plutonium in different oxidation states between aqueous and organic phases. llnl.gov
Inherent Plutonium Disproportionation Reactions in Nitric Acid
A key feature of plutonium chemistry in nitric acid is its propensity for disproportionation, a reaction where a species of an intermediate oxidation state reacts with itself to form species of higher and lower oxidation states. energy.govosti.gov Pu(IV) and Pu(V) are particularly susceptible to disproportionation. rsc.org
The disproportionation of Pu(IV) can be represented by the following equilibrium:
3Pu⁴⁺ + 2H₂O ⇌ 2Pu³⁺ + PuO₂²⁺ + 4H⁺
The equilibrium for this reaction is highly dependent on the acidity of the solution. In solutions of low acidity, the disproportionation of Pu(IV) is more significant. However, the complexation of Pu(IV) by nitrate ions in more concentrated nitric acid solutions increases its stability and reduces the extent of disproportionation. energy.gov
Pu(V), in the form of PuO₂⁺, also undergoes disproportionation:
2PuO₂⁺ + 4H⁺ ⇌ Pu⁴⁺ + PuO₂²⁺ + 2H₂O
This reaction is generally faster than the disproportionation of Pu(IV). The interplay of these disproportionation reactions, along with the other redox equilibria, contributes to the complex speciation of plutonium in nitric acid solutions, where multiple oxidation states can coexist. energy.gov
Thermodynamic Modeling of Plutonium Nitrate Solutions
Given the complexity of plutonium nitrate solutions, with numerous chemical species and significant deviations from ideal behavior, thermodynamic modeling is a crucial tool for predicting and understanding their properties. researchgate.net Developing accurate models is challenging due to the large number of potential chemical species and the limited availability of experimental data to parameterize these models. researchgate.net
Development of Comprehensive Activity Coefficient Models (e.g., Extended UNIQUAC–Debye–Hückel, Pitzer Formulism)
To account for the non-ideal behavior of plutonium nitrate solutions, various activity coefficient models have been developed and applied. These models aim to accurately represent the thermodynamic properties of the system, such as vapor-liquid equilibria and the distribution of chemical species. researchgate.net
One approach has been the use of an extended UNIQUAC–Debye–Hückel model. researchgate.net The UNIQUAC (Universal Quasi-Chemical) component of the model accounts for short-range interactions and free-volume effects, which are important due to the large size of the plutonium nitrate complexes. researchgate.net The Debye-Hückel term addresses the long-range electrostatic interactions between ions. This model has been shown to successfully represent the vapor-liquid equilibrium data for the nitric acid-water system, the activity of water in the plutonium nitrate-nitric acid-water system, and the distribution of plutonium-nitrate complexes. researchgate.net
The Pitzer formalism is another widely used approach for modeling electrolyte solutions. core.ac.uk The extended Pitzer equations provide a rigorous thermodynamic framework for calculating the activity coefficients of ions and neutral species in complex aqueous systems. core.ac.uk Efforts have been made to determine the necessary Pitzer parameters for the UO₂(NO₃)₂/HNO₃/H₂O system, which is a key component of nuclear fuel reprocessing streams that also contain plutonium. core.ac.uk These models are essential for predicting the behavior of plutonium during separation and purification processes.
Modeling of Vapor-Liquid Equilibria in Plutonium Nitrate-Nitric Acid-Water Systems
Modeling the vapor-liquid equilibria (VLE) in the plutonium nitrate-nitric acid-water system is essential for processes like nuclear fuel reprocessing, yet it presents significant challenges. unt.eduresearchgate.netsemanticscholar.orgakjournals.com The available data for plutonium nitrate solutions are often of poor quality, which complicates the development of accurate thermodynamic models. unt.edusemanticscholar.org The complexity is further compounded by the intricate chemical equilibria involving both nitric acid and plutonium nitrate in the solution. unt.edusemanticscholar.org
Initial attempts to apply formal thermodynamic analysis have been largely unsuccessful due to these data limitations and the complex solution chemistry. unt.edusemanticscholar.org While correlating activity coefficients for nitric acid solutions over narrow temperature ranges is feasible, extending these correlations from 25°C to the boiling point has proven difficult. unt.edusemanticscholar.org
Consequently, researchers have turned to empirical correlations to predict normal boiling points and relative volatilities. unt.edusemanticscholar.org These empirical models can provide order-of-magnitude estimates for concentration ranges of 0 to 700 g/L of plutonium and 0 to 13 M of nitric acid. unt.edusemanticscholar.org However, to estimate the vapor pressures of individual components, activity coefficients are necessary, which can be approximated from these correlations. unt.edusemanticscholar.org A practical model based on an extended UNIQUAC–Debye–Hückel equation has been developed to represent the VLE data for the nitric acid-water system and the activity of water in the ternary system. researchgate.netakjournals.com
Table 1: Concentration Ranges for Empirical VLE Correlations
| Component | Concentration Range |
|---|---|
| Plutonium (Pu) | 0 to 700 g/L |
| Nitric Acid (HNO₃) | 0 to 13 M |
Representation of Plutonium-Nitrate Complex Distribution in Aqueous Media
In aqueous nitric acid, plutonium(IV) forms a series of nitrate complexes, and the extent of this complexation is highly dependent on the nitric acid concentration. acs.org Spectrophotometric and extended X-ray absorption fine structure (EXAFS) studies have been instrumental in identifying the principal species in solution. acs.orgresearchgate.net
As the concentration of nitric acid increases, there is a corresponding increase in nitrate ligation and a decrease in water ligation to the Pu(IV) ion. acs.org The primary species identified are the dinitrato (Pu(NO₃)₂²⁺), tetranitrato (Pu(NO₃)₄), and hexanitrato (Pu(NO₃)₆²⁻) complexes. acs.orgresearchgate.net
At lower nitric acid concentrations (e.g., 3 M), the dinitrato complex is a significant species. acs.org
In intermediate concentrations (e.g., 8 M), the tetranitrato complex becomes more prevalent. acs.org
At high nitric acid concentrations (e.g., 13 M), the hexanitrato anion is the principal species. acs.org
EXAFS studies indicate that the nitrate ligands are bidentate, with the central plutonium atom lying in the plane of the nitrates. acs.org The plutonium ion in these complexes is highly coordinated, with coordination numbers for the first shell of oxygen nearest neighbors being 11-12. acs.org
Table 2: Plutonium(IV)-Nitrate Complex Speciation and Absorption Peaks
| Plutonium Complex | Predominant Nitric Acid Concentration | Key Absorption Peak (nm) |
|---|---|---|
| Dinitrato cation (Pu(NO₃)₂²⁺) | ~2 M | 477 researchgate.net |
| Tetranitrato neutral complex (Pu(NO₃)₄) | ~7-8 M | 483 acs.orgresearchgate.net |
| Hexanitrato anion (Pu(NO₃)₆²⁻) | ~12-13 M | 490 researchgate.net |
Radiation Chemistry of Plutonium Nitrate Solutions
Plutonium isotopes are radioactive, and the ionizing radiation they emit profoundly influences the chemistry of their aqueous solutions. This is a critical consideration due to the unavoidable exposure of plutonium to radiation fields, both from its own decay and from in-process applications. osti.govacs.orgelsevierpure.comnih.govresearchgate.net
Impact of Ionizing Radiation (e.g., Gamma Irradiation) on Plutonium Redox Cycling
The exposure of plutonium nitrate solutions to ionizing radiation, such as cobalt-60 gamma irradiation, induces complex redox chemistry. osti.govacs.orgelsevierpure.comnih.govresearchgate.net A key observation is the establishment of redox cycling between Pu(IV) and Pu(III). osti.govacs.orgelsevierpure.comnih.govresearchgate.net This cycling is a result of competing reduction and oxidation reactions involving plutonium ions and the radiolytic products of the aqueous nitric acid solution. osti.govacs.orgelsevierpure.comnih.govresearchgate.net
Despite the potential for significant redox changes, experimental studies have shown that gamma irradiation of Pu(IV) in concentrated nitric acid (1.0, 3.0, and 6.0 M) results in only a marginal net conversion of Pu(IV) to Pu(VI), typically less than 12%. osti.govinl.gov The extent of this conversion is dependent on both the nitric acid concentration and the total absorbed gamma dose. osti.govacs.orgnih.gov This limited net change is attributed to the efficient redox cycling that dominates the system. osti.govelsevierpure.com The radiolytic yields of gaseous products like hydrogen (H₂) and nitrous oxide (N₂O) also depend on the nitric acid concentration and the initial oxidation state of plutonium.
Mechanisms Involving Radiolytic Products (Nitrous Acid, Hydrogen Peroxide, Hydroxyl and Nitrate Radicals)
The interaction of ionizing radiation with the aqueous nitric acid solution generates several highly reactive species, known as radiolytic products. osti.gov These products, including nitrous acid (HNO₂), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and nitrate radicals (NO₃•), are the primary drivers of the observed radiation-induced redox chemistry of plutonium. osti.govacs.orgelsevierpure.comnih.govresearchgate.net
The principal mechanisms involve:
Reduction of Pu(IV): Plutonium(IV) is reduced to Plutonium(III) by nitrous acid and hydrogen peroxide. osti.govacs.orgelsevierpure.comnih.govresearchgate.net
Oxidation of Pu(III): The resulting Plutonium(III) is then oxidized back to Plutonium(IV) by the strongly oxidizing nitrate and hydroxyl radicals. osti.govacs.orgelsevierpure.comnih.govresearchgate.net
Formation of Pu(VI): A sequential oxidation of Pu(IV) to Pu(V) and then to Pu(VI) can occur, driven by the remaining available nitrate radicals. osti.govacs.orgnih.gov
The differences in the radiolytic yields of nitrous acid between plutonium and americium solutions highlight the active role of plutonium in these redox reactions, particularly its interaction with H₂O₂ and HNO₂. nih.gov
Multi-Scale Computational Modeling of Radiation-Induced Redox Chemistry
To unravel the complex network of reactions occurring in irradiated plutonium nitrate solutions, multi-scale computational models have been developed. osti.govacs.orgelsevierpure.comnih.govresearchgate.net These models are crucial for predicting the radiation-induced redox chemistry of Pu(IV) in concentrated nitric acid solutions. osti.govelsevierpure.com
These computational tools simulate the radiation-induced processes and have shown excellent agreement with experimental data. osti.govacs.orgelsevierpure.comnih.gov The models confirm that the seemingly small net change in plutonium oxidation state is due to a combination of the inherent disproportionation reactions of plutonium and the rapid, competing radiation-induced redox reactions. osti.govacs.orgelsevierpure.comnih.govresearchgate.net Specifically, the models elucidate the redox cycling between Pu(IV) and Pu(III) and the gradual, sequential oxidation of Pu(IV) to Pu(VI). osti.govacs.orgnih.gov These models provide essential insights for advancing plutonium science and technology, particularly in the context of actinide separations. osti.gov
Photochemistry of Plutonium in Nitrate Media
The study of photochemical reactions in plutonium nitrate solutions explores the potential of using light to induce redox changes. Research has been conducted on nitric acid solutions containing Pu(III), Fe(II), and hydrazine (B178648) (N₂H₅⁺) to investigate its applicability in spent nuclear fuel reprocessing. osti.gov In these studies, a mercury lamp was used as the light source, and it was observed that Fe(II), N₂H₅⁺, and Pu(III) were rapidly oxidized under illumination. osti.gov This indicates that ultraviolet radiation can drive the oxidation of Pu(III) in specific nitrate media. osti.gov
Structure
2D Structure
Properties
CAS No. |
14913-29-2 |
|---|---|
Molecular Formula |
N4O12Pu |
Molecular Weight |
307.077 g/mol |
IUPAC Name |
nitric acid;plutonium |
InChI |
InChI=1S/HNO3.Pu/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
ZQPKENGPMDNVKK-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Pu] |
Canonical SMILES |
[N+](=O)(O)[O-].[Pu] |
Related CAS |
13823-27-3 (Pu4-nitrate) |
Synonyms |
plutonium nitrate plutonium nitrate (Pu-HNO3), 238Pu-labeled plutonium nitrate (Pu-HNO3), 239Pu-labeled plutonium nitrate (Pu3-HNO3), 239Pu-labeled plutonium nitrate (Pu4-HNO3) plutonium nitrate (Pu4-HNO3), 237Pu-labeled plutonium nitrate (Pu4-HNO3), 238Pu-labeled plutonium nitrate (Pu4-HNO3), 239Pu-labeled plutonium nitrate (Pu4-HNO3), 240Pu-labeled plutonium nitrate (Pu5-HNO3), 239Pu-labeled plutonium nitrate (Pu6-HNO3), 239Pu-labeled |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies
Spectroscopic Characterization of Plutonium Nitrate (B79036) Complexes and Oxidation States
The dynamic interplay between different oxidation states of plutonium in nitric acid is a key aspect of its solution chemistry. nih.gov UV-Visible and Near-Infrared (NIR) spectroelectrochemistry has emerged as a powerful in-situ technique to map the redox transformations of plutonium. nih.govresearchgate.net By applying controlled electrochemical potentials to a plutonium nitrate solution and simultaneously recording the absorption spectra, the interconversion between Pu(III), Pu(IV), Pu(V), and Pu(VI) can be systematically investigated. researchgate.net
Studies have shown that the oxidation of Pu(III) in nitric acid can lead to the formation of both Pu(IV) and Pu(VI) (as PuO₂²⁺), notably bypassing the Pu(V) state. nih.govresearchgate.net As the concentration of nitric acid increases, the formation of Pu(VI) is suppressed, and the equilibrium between Pu(III) and Pu(IV) becomes dominant. nih.gov The combination of visible and NIR spectroscopy provides a more complete picture of these redox processes, allowing for the elucidation of reaction mechanisms and a deeper understanding of the relative stabilities of the various oxidation states as a function of both redox potential and nitric acid concentration. nih.govresearchgate.net
The absorption spectra of different plutonium oxidation states exhibit characteristic peaks that are sensitive to the surrounding chemical environment. For instance, the Pu(IV) ion in nitric acid shows significant spectral variations with changing acid concentration, complicating quantification by traditional single-variate analysis like the Beer-Lambert law. nih.govfigshare.com Spectroelectrochemical methods, by isolating and stabilizing specific oxidation states, provide the high-quality spectral data needed for more advanced analysis. acs.org
Table 1: Key UV-Vis-NIR Absorption Peaks for Plutonium Ions in Nitric Acid
| Plutonium Ion | Wavelength (nm) | Region | Reference |
|---|---|---|---|
| Pu(III) | 562, 602 | Visible | rsc.org |
| Pu(IV) | 475 | Visible | rsc.org |
| Pu(VI) | 830 | NIR | rsc.org |
| Pu(VI) | 831 | NIR | osti.gov |
This table presents characteristic absorption peaks for different plutonium oxidation states in nitric acid solutions as identified in the literature.
Raman spectroscopy is a valuable tool for obtaining structural information about plutonium nitrate complexes in solution. It provides insights into the vibrational modes of the molecules, which are sensitive to changes in coordination and chemical bonding. spectrasolutionsinc.com This technique is particularly useful for identifying and quantifying species like the uranyl ion (UO₂²⁺) and nitric acid, which have distinct Raman signatures. spectrasolutionsinc.com
In the context of plutonium nitrate, Raman spectroscopy can be used to study the formation of various nitrato complexes. For example, kinetic measurements using Laser Raman Spectroscopy have been employed to investigate the oxidation of Pu(IV) to Pu(VI) in the presence of Ru(III) in nitric acid. osti.gov The technique allows for the monitoring of changes in the concentrations of different plutonium species over time, providing data to determine reaction kinetics. osti.gov
Furthermore, Raman spectroscopy has been instrumental in characterizing the structure of plutonium dioxide (PuO₂), a common product in plutonium processing. The technique can confirm the presence of crystalline PuO₂ nanocrystals through the observation of the symmetric Pu-O vibration. researchgate.net This molecular-level information is crucial for understanding the chemical stability of plutonium compounds. spectrasolutionsinc.com
To gain a detailed understanding of the local atomic structure around the plutonium ion, X-ray Absorption Fine Structure (EXAFS) spectroscopy is employed. This technique probes the coordination environment of the central metal atom, providing information on the number, type, and distance of neighboring atoms. rsc.orgacs.org
EXAFS studies have been crucial in characterizing the coordination of plutonium ions in various states. For instance, analysis of the Pu L₃ edge EXAFS spectra can reveal the coordination numbers and bond lengths of plutonium with surrounding oxygen atoms from water molecules and nitrate ligands. rsc.orgresearchgate.net It has been shown that in concentrated nitrate media, the first coordination sphere of Pu(IV) cations includes water molecules. researchgate.net
Combining EXAFS with other techniques like X-ray diffraction (XRD) allows for a comprehensive structural analysis of plutonium complexes both in solution and in the solid state. acs.org For example, this combined approach has been used to elucidate the structures of plutonium(IV) with N,N-dialkyl amide ligands, which are relevant to nuclear fuel reprocessing. acs.org The results indicated that with linear alkyl chain amides, Pu(IV) is coordinated by two amide ligands and four bidentate nitrate ions, both in solution and in the solid state. acs.org
Table 2: Coordination Parameters for Plutonium and Related Actinides from EXAFS
| Ion | Coordination Shell | Coordination Number (N) | Bond Distance (Å) | Reference |
|---|---|---|---|---|
| Np(VI) | Np-Oyl | 2 | 1.75 | nih.gov |
| Np-Oeq | ~4.4 | 2.41 | nih.gov | |
| Np(V) | Np-Oyl | 2 | 1.82 | nih.gov |
| Np-Oeq | ~4.9 | 2.51 | nih.gov | |
| Np(IV) | Np-O | ~9.5 | 2.39 | nih.gov |
This table summarizes coordination parameters for neptunium (B1219326) ions, which serve as analogs for understanding plutonium coordination, as determined by EXAFS spectroscopy.
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used for the speciation of fluorescent actinide and lanthanide ions. hzdr.dehzdr.de It is particularly valuable for determining the composition and symmetry of the first coordination shell of these ions at environmentally relevant concentrations. hzdr.de
TRLFS involves exciting the sample with a laser pulse and then measuring the fluorescence emission as a function of time. wikipedia.org The fluorescence lifetime is related to the number of quenching molecules, such as water, in the coordination sphere of the metal ion. hzdr.de This allows for the determination of the hydration state of the plutonium ion.
This technique can be applied to a wide range of sample types, including aqueous solutions, solid-state materials, and suspensions. hzdr.de The ability to perform measurements over a broad range of temperatures and with high time resolution makes TRLFS a versatile tool for process monitoring and for studying the fundamental chemistry of plutonium. hzdr.dehzdr.de While direct applications to plutonium nitrate are less commonly detailed in readily available literature, the principles and instrumentation are well-established for other actinides like uranium and curium, indicating its potential for plutonium systems. hzdr.dehzdr.de
Chemometric and Multivariate Analysis for Quantitative Speciation and Process Monitoring
The complexity of the absorption spectra of plutonium nitrate solutions, with their overlapping peaks and dependence on nitric acid concentration, makes quantitative analysis challenging. nih.govfigshare.com Chemometrics and multivariate analysis offer a powerful approach to overcome these difficulties by extracting quantitative information from complex spectral data. nih.govfigshare.com
Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) are used to analyze entire spectral datasets. PCA can be used as a data reduction technique to identify the sources of variance in the spectra, which can be related to the presence of different plutonium species. acs.org PLSR is a regression method that can be used to build calibration models to predict the concentrations of different components in a mixture, even in the presence of spectral interferences. acs.org
Multivariate analysis has been successfully applied to quantify Pu(IV) in nitric acid solutions without prior knowledge of the nitric acid concentration. nih.govfigshare.com This is a significant advantage for online process monitoring in nuclear fuel reprocessing, where conditions can vary. nih.govspectrasolutionsinc.com By building robust calibration models based on a comprehensive set of training spectra, these methods can provide fast and accurate quantification of plutonium species. nih.gov This approach has also been extended to other actinides, such as neptunium, for quantifying different oxidation states in nitric acid. acs.orgfrontiersin.org
In Situ Spectroscopic Characterization Techniques for Dynamic Systems
Studying the dynamic behavior of plutonium nitrate systems requires analytical techniques that can monitor changes in real-time and under process-relevant conditions. In situ spectroscopic techniques are essential for this purpose. acs.orgrsc.org
Spectroelectrochemistry, as discussed earlier, is a prime example of an in-situ technique that allows for the study of redox reactions as they occur. nih.govresearchgate.net By combining electrochemical control with spectroscopic detection, it is possible to gain a detailed understanding of the mechanisms and kinetics of these reactions. researchgate.net
The development of specialized probes, such as fiber-optic probes for Raman and UV-Vis-NIR spectroscopy, enables the application of these techniques for online monitoring of industrial processes. spectrasolutionsinc.com This allows for real-time analysis of key analytes in complex process streams, which is crucial for process control and ensuring the safety and efficiency of operations. spectrasolutionsinc.com The combination of multiple spectroscopic techniques, known as sensor fusion, can provide a more comprehensive and reliable monitoring solution. spectrasolutionsinc.com For example, combining absorbance (UV-Vis and NIR) and Raman spectroscopy in a flow cell can be used to monitor multiple analytes simultaneously. spectrasolutionsinc.com
Process Applications and Engineered Systems in Nuclear Fuel Cycle
Dissolution Kinetics of Plutonium-Bearing Nuclear Materials in Nitric Acid
The first step in aqueous reprocessing is the dissolution of spent nuclear fuel in hot nitric acid. The kinetics and completeness of this dissolution are critical for the efficiency of the entire fuel cycle. For plutonium-bearing fuels, particularly Mixed Oxide (MOX) fuel, this step presents significant challenges. nih.gov
Mixed Oxide (MOX) fuel, a mixture of uranium dioxide (UO₂) and plutonium dioxide (PuO₂), is a key component of advanced and closed nuclear fuel cycles. researchgate.net However, the reprocessing of MOX fuel is complicated by its dissolution behavior in nitric acid. nih.gov Plutonium dioxide, especially when it has been sintered at high temperatures during fuel fabrication, is notoriously difficult to dissolve. researchgate.net
The dissolution rate of MOX fuel is influenced by several interconnected factors:
Plutonium Content: The most significant factor is the concentration of plutonium. As the plutonium content increases, the dissolution rate of the fuel slows down, and the amount of insoluble residue tends to increase. nih.govresearchgate.net Studies have shown a substantial decrease in the solubility of MOX fuel when the plutonium content exceeds 35%. researchgate.net
Fuel Manufacturing Process: The fabrication method, particularly the sintering temperature and atmosphere, significantly impacts the solid-state structure of the fuel and, consequently, its solubility. researchgate.net
Dissolution Conditions: The temperature and concentration of the nitric acid are critical parameters. Higher temperatures and acid concentrations generally improve dissolution rates. iaea.org
Catalysts: To overcome the poor solubility of high-Pu content MOX, catalysts are often employed. The addition of small amounts of hydrofluoric acid (HF) to the nitric acid dissolver solution has been shown to be effective in dissolving insoluble plutonium-rich residues. researchgate.net Another method involves the in-situ chemical generation of highly oxidizing species like Ag(II). iaea.org
Factors Affecting MOX Fuel Dissolution in Nitric Acid
| Factor | Effect on Dissolution | Reference |
|---|---|---|
| Increasing Plutonium Content | Decreases dissolution rate and solubility; increases insoluble residues. | nih.govresearchgate.net |
| High Sintering Temperature | Decreases solubility due to formation of refractory PuO₂. | researchgate.net |
| Increasing Dissolution Temperature | Increases dissolution rate. | nih.gov |
| Addition of Catalysts (e.g., HF, Ag(II)) | Significantly improves dissolution of plutonium-rich particles. | researchgate.netiaea.org |
Investigation of the Role of Nitrous Acid and Other Chemical Additives in Dissolution Efficiency
The dissolution of plutonium-bearing materials, particularly plutonium dioxide (PuO₂), in nitric acid is a critical step in the nuclear fuel cycle, but it is often slow and challenging. iaea.orgnih.gov Research has extensively investigated the role of various chemical additives to enhance dissolution efficiency. Nitrous acid (HNO₂) has been identified as a key species that plays an autocatalytic role in the dissolution process. researchgate.netresearchgate.netiaea.org
During the dissolution of uranium dioxide (UO₂) in nitric acid, nitrous acid is produced in-situ at the solid-liquid interface. researchgate.netiaea.org As uranium dissolves oxidatively, changing from U(IV) in the solid to U(VI) in the solution, the presence of nitrous acid, a potent oxidizing agent, accelerates the reaction rate. researchgate.net The dissolution process is described as autocatalytic because a by-product of the reaction, nitrogen oxides (NO and NO₂), generates more nitrous acid in the nitric acid medium. researchgate.netresearchgate.net The concentration of nitrous acid at the pellet-acid interface is crucial; increased mixing can disperse the nitrous acid into the bulk solution, thereby reducing its availability at the interface and slowing the dissolution rate. researchgate.net This highlights the self-catalytic nature of the nitric acid dissolution process, where after an initial slow period, the rate significantly increases due to the build-up of these nitrogen species. researchgate.net
Beyond nitrous acid, other additives have been studied to improve the dissolution of refractory plutonium dioxide. osti.gov Fluoride (B91410) ions, typically as hydrofluoric acid (HF), have been a common additive. osti.govosti.govhbni.ac.in Fluoride enhances the dissolution rate by complexing with Pu(IV) in the highly acidic solution, which increases both the solubility and the rate of PuO₂ dissolution. hbni.ac.iniaea.orgosti.gov However, the concentration of HF is critical; studies have shown that the dissolution rate in 12M HNO₃ increases with HF concentration up to 0.2M but then decreases at higher concentrations due to the formation of insoluble plutonium tetrafluoride (PuF₄). iaea.orgosti.gov
Strong oxidizing agents have also been employed to facilitate the dissolution of PuO₂. iaea.org Agents such as cerium(IV) [Ce(IV)], silver(II) [Ag(II)], and cobalt(III) have been shown to be effective. osti.goviaea.org These oxidants work by changing the plutonium oxidation state from the insoluble Pu(IV) to the more soluble Pu(VI). iaea.org Silver(II), in particular, has demonstrated rapid dissolution of highly refractory PuO₂ even at room temperature. iaea.org The challenge with some of these oxidants, like Ce(IV), has been their consumption by fission products present in irradiated fuel and difficulties in their regeneration during the process. iaea.orgosti.gov Reductive dissolution using agents like U(IV) has also been shown to greatly increase the dissolution rate of PuO₂ in nitric acid. researchgate.net
| Additive | Role in Dissolution | Optimal Conditions/Observations |
| **Nitrous Acid (HNO₂) ** | Autocatalytic oxidizing agent; accelerates the oxidative dissolution of U(IV) and Pu(IV). | Produced in-situ; its concentration at the solid-liquid interface is critical for the reaction rate. researchgate.netresearchgate.net |
| Fluoride (HF) | Complexing agent for Pu(IV), increasing solubility and dissolution rate. | Rate in 12M HNO₃ peaks at ~0.2M HF; higher concentrations can form insoluble PuF₄. iaea.orgosti.gov |
| Cerium(IV) [Ce(IV)] | Strong oxidizing agent; converts insoluble Pu(IV) to soluble Pu(VI). | Effective, but can be consumed by fission products; regeneration can be difficult. iaea.orgosti.govosti.gov |
| Silver(II) [Ag(II)] | Strong oxidizing agent; enables rapid dissolution of refractory PuO₂ at room temperature. | Considered highly effective for oxidizing Pu(IV) to Pu(VI). iaea.orgiaea.org |
| Uranium(IV) [U(IV)] | Reducing agent that enhances the dissolution rate of PuO₂. | Greatly increases the dissolution rate of crystalline PuO₂ powder in 5M HNO₃ at 90°C. researchgate.net |
Dissolution of Actinide Oxides (e.g., PuO₂) in Nitric Acid and Organic Solutions
The dissolution of actinide oxides is a cornerstone of nuclear fuel reprocessing, allowing for the separation and recovery of valuable materials like plutonium and uranium. While nitric acid is the standard aqueous medium, its effectiveness varies significantly depending on the actinide oxide . nih.gov Plutonium dioxide (PuO₂) is notoriously difficult to dissolve in nitric acid alone, a challenge stemming from both thermodynamic and kinetic limitations. iaea.org
In aqueous nitric acid systems, the dissolution of PuO₂ is slow. osti.gov The process can be accelerated with additives like fluoride or strong oxidants. osti.goviaea.org However, for mixed-oxide (MOX) fuels, where PuO₂ is in a solid solution with uranium dioxide (UO₂), the dissolution behavior changes. If the plutonium content is relatively low, MOX fuel can dissolve in nitric acid. nih.gov Studies have shown that forming a solid solution of PuO₂ with UO₂ can significantly improve dissolution rates compared to pure PuO₂. osti.gov
An alternative to purely aqueous dissolution involves organic solutions. Research has explored the direct dissolution of actinide dioxides in organic solvents, such as tributyl phosphate (B84403) (TBP) mixed with a diluent like dodecane, pre-saturated with nitric acid. iaea.orgiaea.org This method aims to eliminate the aqueous dissolution step, potentially reducing nitrate (B79036) waste and facility size. iaea.org Studies have shown that while pure PuO₂ and neptunium (B1219326) dioxide (NpO₂) are difficult to dissolve in 30 vol% TBP-dodecane pre-equilibrated with 10M HNO₃, they dissolve readily when co-precipitated with uranium in mixed oxides (U-Pu and U-Np). iaea.org In these organic systems, plutonium has been observed to exist in the +4 oxidation state upon dissolution. iaea.orgiaea.org This approach is being considered for future reprocessing flowsheets, where used nuclear fuel would first undergo a high-temperature oxidation process (voloxidation) to form an oxide powder, which is then dissolved directly in the organic solution. iaea.org
Impact of Fuel Morphology and Irradiation Parameters on Dissolution Rates
The rate at which nuclear fuel dissolves is not solely dependent on the chemical environment but is also heavily influenced by its physical characteristics (morphology) and its history within the reactor (irradiation parameters). nih.gov These factors can significantly alter the fuel's reactivity and, consequently, its dissolution behavior in nitric acid.
The manufacturing process of the fuel plays a crucial role. For MOX fuels, for instance, elevating the sintering temperature during fabrication from 1400°C to 1700°C can increase fuel solubility. nih.gov The source material for the PuO₂ also affects its reactivity; PuO₂ derived from the calcination of plutonium nitrate is generally more soluble than that derived from calcined oxalate (B1200264), which in turn is more soluble than PuO₂ from calcined metal. nih.gov This is because higher calcination temperatures lead to a more intact and less reactive crystal lattice structure. nih.gov The density of fuel pellets also has an impact, with the dissolution rate of sintered PuO₂ pellets in boiling nitric acid decreasing as pellet density increases. osti.gov
| Factor | Effect on Dissolution Rate | Details |
| Sintering Temperature | Higher temperature can increase solubility. | Increasing sintering temperature for MOX fuel from 1400°C to 1700°C was found to increase solubility. nih.gov |
| PuO₂ Source | Varies by source material. | Solubility order: Calcined Nitrate > Calcined Oxalate > Calcined Metal. Higher calcination temperatures reduce reactivity. nih.gov |
| Pellet Density | Higher density decreases dissolution rate. | The dissolution rate of sintered PuO₂ pellets decreases as the density of the pellets increases. osti.gov |
| Irradiation | Generally decreases solubility. | Creates fission products, alters microstructure, and makes PuO₂ more refractory and difficult to dissolve. nih.govosti.gov |
| Plutonium Content | High content decreases solubility. | The solubility of MOX fuel in nitric acid decreases substantially when the plutonium content exceeds 35%. nih.gov |
Precipitation and Co-conversion Pathways for Plutonium Nitrate
Following dissolution, the plutonium nitrate solution undergoes further processing to convert it back into a solid form, typically an oxide, suitable for fuel fabrication or storage. Precipitation is a key unit operation in this conversion process. pnnl.gov
Oxalate Precipitation Route for Plutonium Dioxide Production from Nitrate Solutions
The oxalate precipitation route is a well-established and commonly used method for converting plutonium nitrate to plutonium dioxide (PuO₂). pnnl.govnih.gov The process involves precipitating plutonium from the nitrate solution as a plutonium oxalate salt, which is then heated (calcined) to form the oxide. nih.govpnnl.gov
In this process, oxalic acid is added to a purified plutonium nitrate solution. nih.gov The precipitation can be carried out with plutonium in either the +3 or +4 valence state. The Pu(III) oxalate process involves adjusting the plutonium solution to the +3 oxidation state using a reductant like ascorbic acid before adding oxalic acid to precipitate Pu₂(C₂O₄)₃·10H₂O. pnnl.govpnnl.gov Alternatively, the Pu(IV) oxalate, Pu(C₂O₄)₂, can be precipitated directly from a Pu(IV) nitrate solution. nih.gov Process parameters such as temperature, nitric acid concentration, and reagent addition rates are carefully controlled to ensure efficient precipitation and to obtain a product with the desired physical properties. nih.govosti.gov For example, precipitating Pu(IV) oxalate at around 55°C in a nitric acid concentration between 1.5 and 3 M is necessary to minimize plutonium losses and produce a denser PuO₂ product upon calcination. nih.gov
After precipitation, the plutonium oxalate is separated from the liquid, washed, and then calcined in a furnace at temperatures typically ranging from 600°C to 750°C to decompose the oxalate and form PuO₂. nih.govsrs.gov The calcination temperature and duration are critical parameters that influence the specific surface area (SSA) of the final PuO₂ powder, a key characteristic for subsequent fuel fabrication steps. nih.govsrs.gov
Co-precipitation Methods for Homogeneous Mixed Oxide (MOX) Fuel Feedstock Synthesis
For the fabrication of Mixed Oxide (MOX) fuel, achieving a high degree of homogeneity between the uranium and plutonium oxides is essential for reactor performance and safety. wikipedia.orgornl.gov Co-precipitation methods, where uranium and plutonium are precipitated together from a nitrate solution, are employed to produce a more homogeneous MOX powder compared to simple mechanical mixing of individual oxides. ornl.govnrc.gov
Several co-precipitation techniques exist. One method is an adaptation of the ammonium (B1175870) diuranate (ADU) process. nrc.gov In this approach, a base such as ammonia (B1221849) is added to a mixed solution of uranyl nitrate and plutonium nitrate, causing the co-precipitation of ammonium diuranate and plutonium hydroxide. wikipedia.org Another significant route is oxalate co-precipitation. ornl.gov This process, developed in France, involves reducing uranium from the hexavalent to the tetravalent state. ornl.gov Then, in the presence of a reducing agent like hydrazine (B178648) to maintain plutonium in the trivalent state, a mixed U(IV)-Pu(III) oxalate salt is co-precipitated. ornl.gov This isomorphous precipitation facilitates the formation of a solid solution, leading to a very homogeneous product after calcination. ornl.govrsc.org
Another advanced method is the Ammonium Uranyl Plutonyl Carbonate (AUPuC) process. ornl.gov This involves converting plutonium to the hexavalent state to match uranium's chemical behavior, followed by precipitation with ammonium carbonate. ornl.gov This process offers good control over the grain size and flowability of the resulting powder. ornl.gov These co-precipitation methods are favored for producing high-quality, homogeneous feedstock for MOX fuel fabrication. wikipedia.orgwhiterose.ac.uk
Control of Plutonium Valence States during Co-precipitation Processes
Controlling the oxidation state (valence) of plutonium is a critical parameter in co-precipitation processes to ensure the formation of a homogeneous, solid-solution product. ornl.govcore.ac.uk Plutonium can exist in multiple oxidation states in solution (+3, +4, +5, +6), and its chemical behavior, particularly its precipitation characteristics, varies significantly with each state. nih.gov
In the oxalate co-precipitation method for MOX fuel, for example, precise valence control is essential. ornl.gov Uranium is typically present in nitric acid solutions as hexavalent U(VI), while plutonium is tetravalent Pu(IV). To achieve effective co-precipitation with oxalate, the valences are adjusted so that they precipitate under similar conditions. Uranium is reduced to U(IV), and plutonium is reduced to Pu(III). ornl.gov The presence of a reducing agent, such as hydrazine, is crucial during this step to facilitate and maintain the plutonium in the trivalent state. ornl.gov The co-precipitation of U(IV) and Pu(III) as an oxalate salt is favored because they are isomorphous, which promotes the formation of a homogeneous solid solution. ornl.gov During the subsequent calcination step, the plutonium is re-oxidized to the tetravalent state (PuO₂) within the mixed-oxide structure. ornl.gov
Similarly, in the AUPuC process, valence control is used to make the chemical behavior of plutonium similar to that of uranium. ornl.gov The plutonium is oxidized from the tetravalent to the hexavalent state (plutonyl ion), matching the hexavalent uranyl ion. ornl.gov This ensures that both elements precipitate together uniformly as ammonium uranyl plutonyl carbonate, again leading to a homogeneous MOX powder. ornl.gov Failure to properly control the valence states can lead to preferential precipitation of one element over the other, resulting in an inhomogeneous product that is unsuitable for use as nuclear fuel. acs.orgosti.gov
Environmental Speciation and Mobility of Plutonium Nitrate
Geochemical Behavior and Transport in Geological Disposal Environments
The geochemical behavior of plutonium in a repository is governed by a complex interplay of its oxidation state, the surrounding water chemistry, interactions with minerals and engineered barriers, and biological processes.
The environmental behavior of plutonium is primarily controlled by its oxidation state. frontiersin.orgnih.gov Plutonium can exist in four main oxidation states in aqueous solutions: Pu(III), Pu(IV), Pu(V), and Pu(VI), and multiple states can coexist under certain conditions. frontiersin.orgnih.gov The solubility and mobility of these species differ significantly. Generally, Pu(V) and Pu(VI) are more soluble in water, whereas Pu(III) and Pu(IV) have much lower solubilities. frontiersin.orgnih.govnih.gov
In the long-term, deep geological repositories are expected to develop anoxic (oxygen-free) and reducing conditions, largely due to the anoxic corrosion of the large quantities of metallic iron in waste containers and support structures. nih.gov Under these prevailing reducing conditions, the most important long-term oxidation states for plutonium are expected to be Pu(III) and Pu(IV). nih.gov Geochemical modeling suggests that equilibrium between Pu(III) solids and aqueous species will likely control the dissolved plutonium concentrations in the high-salinity brines that may saturate a repository. nih.gov
The speciation of plutonium is also highly dependent on the pH and redox potential (Eh) of the groundwater. researchgate.net Pu(IV) species are predominant across a wide range of relevant Eh/pH conditions. researchgate.net The presence of complexing ligands in the groundwater or originating from the waste itself can significantly enhance plutonium solubility. For instance, ethylenediaminetetraacetic acid (EDTA), a decontamination agent co-disposed with some plutonium wastes, can form stable aqueous complexes with plutonium, thereby increasing its concentration in the aqueous phase and enhancing its mobility. nih.gov
| Oxidation State | Chemical Form (Example) | Relative Solubility | Prevalence in Repository Conditions | Notes |
|---|---|---|---|---|
| Pu(III) | Pu3+ | Low | Dominant under strongly reducing conditions | Generally more soluble than Pu(IV) solids. nih.gov |
| Pu(IV) | Pu4+, PuO2 | Very Low | Dominant under a wide range of reducing conditions | Prone to hydrolysis and formation of insoluble polymers and colloids. researchgate.net |
| Pu(V) | PuO2+ | High | More prevalent under oxidizing conditions | Considered a highly mobile form of plutonium. frontiersin.orgnih.gov |
| Pu(VI) | PuO22+ | High | More prevalent under oxidizing conditions | Forms strong carbonate complexes that enhance solubility. |
The migration of dissolved plutonium species through a geological repository is significantly retarded by sorption onto the surfaces of minerals in the host rock and engineered barrier materials. Bentonite (B74815) clay is a primary component of the engineered barrier system in many repository designs due to its low permeability and high sorption capacity for many radionuclides. researchgate.netiaea.org
Studies have shown strong retention of plutonium on clay materials, including bentonite and its primary constituent, montmorillonite. researchgate.netiaea.org The sorption of Pu(IV) onto bentonite is pronounced, and experiments have demonstrated that this sorption is broadly linear over a vast concentration range, from 10⁻⁷ to 10⁻¹⁶ M. iaea.org However, reaching sorption equilibrium can be a slow process, sometimes taking over 100 days. iaea.org The extent of sorption is highly dependent on pH, with adsorption being significantly inhibited in acidic environments. researchgate.net The presence of other ions, such as Fe³⁺ and carbonate (CO₃²⁻), can also hinder Pu(IV) adsorption through competitive sorption and the formation of aqueous complexes. researchgate.net
| Geomaterial | Plutonium Species | Sorption Capacity | Influencing Factors | Reference |
|---|---|---|---|---|
| Bentonite / Montmorillonite | Pu(IV) | High | pH, ionic strength, presence of competing ions (Fe³⁺, CO₃²⁻) | iaea.orgresearchgate.net |
| Bentonite / Montmorillonite | Pu(V) | Moderate to High | Slow reduction to Pu(IV) on clay surfaces increases sorption over time. | researchgate.netiaea.org |
| Cementitious Phases | Plutonium | Very High (Kd: 10³ - 10⁶ mL/g) | Hyperalkaline conditions of cement porewater. | researchgate.net |
| Clay Rock | Pu(IV) | High | Sorption is strongly inhibited in acidic conditions. | researchgate.net |
Microorganisms indigenous to deep subsurface environments can play a significant role in the speciation and subsequent mobility of plutonium. frontiersin.orgnih.gov Microbial activity can influence the distributions of redox-sensitive elements, including plutonium. frontiersin.orgnih.gov The interaction of plutonium with microorganisms can involve several processes, including enzymatic reduction, sorption onto cell surfaces, accumulation within cells, biomineralization, and complexation. frontiersin.orgnih.gov
Microbial processes have the potential to mobilize plutonium through various mechanisms. cambridge.orggeoscienceworld.org For example, certain fermenting bacteria, such as Clostridium species, can facilitate the reduction of Pu(IV) to the potentially more soluble Pu(III). cambridge.orggeoscienceworld.org The direct microbial reduction of Pu(IV) to Pu(III) has been suggested to enhance the dissolution of plutonium. geoscienceworld.org Furthermore, microbes can indirectly affect plutonium speciation by altering the local geochemical conditions, such as by producing Fe(II), which can abiotically reduce higher-valent plutonium species. nih.gov
While plutonium solubility is very low under repository conditions, its migration potential can be significantly enhanced by the formation of and association with colloids. acs.org Colloids are microscopic particles (typically 1–1000 nm) that can remain suspended in groundwater and act as carriers for strongly sorbing contaminants like plutonium. acs.orgosti.gov This process, known as colloid-facilitated transport, is considered a relevant migration mechanism for actinides. osti.gov
Evidence from the Nevada National Security Site (formerly Nevada Test Site) in the USA has shown that low levels of plutonium have migrated over distances of kilometers, a phenomenon attributed to colloid-facilitated transport. llnl.govresearchgate.net The colloids responsible for this transport consisted predominantly of clays (B1170129) and zeolites. researchgate.net
Plutonium can be transported via two main types of colloids:
Intrinsic Colloids: These are nanoparticles of plutonium compounds, such as PuO₂, that form when solubility limits are exceeded.
Pseudocolloids: These form when plutonium sorbs onto pre-existing natural colloids in the groundwater, such as clay minerals, silica, or iron oxyhydroxides. researchgate.net
The stability of plutonium's association with these colloids is a key factor in its transport potential. Research has shown that processes such as hydrothermal alteration can lead to the formation of zeolites and clays that bind plutonium more stably, potentially giving rise to more extensive colloid-facilitated transport. llnl.gov
Development and Validation of Geochemical Transport Models for Radionuclide Fate
To assess the long-term safety of a geological repository, predictive models are essential to simulate the fate and transport of radionuclides like plutonium over thousands of years. unlv.edu Geochemical transport models are computational tools that integrate thermodynamic data, chemical kinetics, and physical transport processes to predict how radionuclide concentrations and speciation will evolve over time. nih.govunlv.edu
The development of these models is a rigorous process that involves several key steps:
Conceptual Model Development: Defining the relevant physical and chemical processes that control radionuclide behavior in the repository system.
Mathematical Formulation: Translating the conceptual model into a set of mathematical equations.
Thermodynamic Database Compilation: Gathering reliable thermodynamic data (e.g., solubility products, complexation constants) for all relevant chemical species and minerals. Databases like ThermoChimie are used for this purpose. nih.gov
Model Implementation: Using software codes like PHREEQC to solve the equations. These models are often structured into sub-models that address specific aspects like waste form dissolution, aqueous speciation in the near-field, and transport through the geosphere. unlv.edu
A critical component of this process is model validation. mdpi.com Best practices in nuclear waste management mandate that models must be validated against independent experimental data that were not used in the initial parameterization of the model. mdpi.com This ensures that the model can accurately predict behavior under different conditions. Furthermore, a validated model should only be applied to scenarios that fall within its validated parameter ranges (e.g., temperature, pH, chemical composition). mdpi.com As our understanding of complex processes like microbial interactions grows, specialized biogeochemical models are also being developed and incorporated to provide a more complete picture of plutonium's long-term behavior. nih.gov
Nuclear Criticality Safety of Plutonium Nitrate Solutions
Experimental Criticality Data for Plutonium Nitrate (B79036) and Mixed Solutions
A foundation of criticality safety analysis is the extensive body of experimental data gathered over decades. These experiments have methodically determined the conditions under which plutonium nitrate solutions, both pure and mixed with other substances like uranium nitrate, can achieve a critical state. Measurements have been conducted in various geometries, such as spheres and cylinders, with and without neutron-reflecting materials. osti.govtandfonline.com
For aqueous solutions of Plutonium-239, a minimum critical mass of approximately 510 grams has been experimentally determined at a concentration of about 33 grams per liter. osti.gov In spherical geometries, the minimum critical volumes for plutonium nitrate (with 4.6% Pu-240) were found to be about 22 liters for a bare (unreflected) sphere and 11 liters for a water-reflected sphere, both occurring at a plutonium concentration of 175 g/L. tandfonline.comllnl.gov
Experiments have also been performed on mixed plutonium-uranium nitrate solutions, which are relevant to the processing of breeder reactor fuels. iaea.orgtandfonline.com These studies have provided critical data for various plutonium-to-uranium ratios and concentrations. For instance, a series of experiments with mixed solutions in an annular cylindrical geometry varied the total heavy metal concentration from 61 to 489 g/L with plutonium fractions of approximately 0.2 and 1.0. unt.edu Another set of experiments with a plutonium fraction of around 0.5 varied the concentration from 116 to 433 g/L. unt.edu
| Fissile Material | Geometry | Reflector | Pu Concentration (g/L) | Minimum Critical Mass (g) | Minimum Critical Volume (L) | Reference |
|---|---|---|---|---|---|---|
| Pu-239 Nitrate | Not Specified | Water | ~33 | 510 | - | osti.gov |
| Pu(NO₃)₄ (4.6% Pu-240) | Sphere | None (Bare) | 175 | - | ~22 | tandfonline.comllnl.gov |
| Pu(NO₃)₄ (4.6% Pu-240) | Sphere | Water | 175 | - | ~11 | tandfonline.comllnl.gov |
| Pu(NO₃)₄ | 15.2-in Sphere | None (Bare) | 33.7 | 1020 | 30.2 | llnl.gov |
| Pu(NO₃)₄ | 11.5-in Sphere | Water | 24.3 | 315 | 12.95 | llnl.gov |
Analysis of Criticality Parameters: Concentration, Geometry, and Neutron Poisons
The criticality of a plutonium nitrate solution is not determined by mass alone but is a complex function of several interrelated parameters. lanl.gov Understanding these parameters—concentration, geometry, and the presence of neutron absorbers—is essential for ensuring safety.
Concentration: The concentration of plutonium in the aqueous solution directly impacts neutron moderation and absorption. For any given fissile isotope, there is a concentration at which the critical mass is at a minimum; this is the point of optimal moderation. llnl.gov For plutonium nitrate solutions, the minimum critical mass occurs at a concentration of about 33 g/L. osti.gov As concentration deviates from this optimum, either by dilution or by increasing the amount of plutonium relative to the moderator (water), the critical mass increases. At very high concentrations, the system becomes undermoderated, and at very low concentrations, parasitic absorption by hydrogen dominates, both leading to a larger mass required for criticality.
Geometry: The shape of the vessel containing the plutonium nitrate solution significantly influences neutron leakage. wikipedia.org Shapes with a high surface-area-to-volume ratio, such as thin slabs or narrow cylinders, allow more neutrons to escape before they can cause further fission, thus increasing the critical mass and volume. Spherical geometry, having the minimum surface area for a given volume, is the most reactive shape and will have the smallest critical mass. wikipedia.org Experimental data has been collected for a variety of geometries, including 11.5 to 15.2-inch diameter spheres, cylinders, and slab tanks, to provide benchmarks for different processing equipment. tandfonline.comtandfonline.com
Neutron Poisons: Neutron poisons are substances with a high neutron absorption cross-section that can be added to fissile solutions to reduce reactivity. wikipedia.org In plutonium nitrate solutions, soluble poisons like gadolinium and boron are highly effective. Experiments have demonstrated that gadolinium nitrate can be used to control the criticality of plutonium nitrate solutions. llnl.gov The effectiveness of a poison, however, can depend on the plutonium concentration. Gadolinium is very effective in lower concentration ranges but its effectiveness decreases as plutonium concentration rises and the neutron energy spectrum hardens (becomes faster). llnl.govpnnl.gov For example, at a plutonium concentration of 116 g/L, adding 20 g/L of gadolinium increased the critical mass from about 21 kg to 63.1 kg. llnl.gov Boron is also an effective poison, though its solubility can be a limiting factor at higher plutonium concentrations. llnl.govpnnl.gov
| Gadolinium Concentration (g/L) | Measured Critical Height (cm) | Critical Mass (kg Pu) | Reference |
|---|---|---|---|
| 0 | 18.42 | 21.0 | llnl.gov |
| 4.01 | 24.59 | 28.0 | llnl.gov |
| 8.10 | 32.23 | 36.7 | llnl.gov |
| 12.01 | 40.41 | 46.0 | llnl.gov |
| 16.14 | 49.61 | 56.5 | llnl.gov |
| 20.25 | 55.42 | 63.1 | llnl.gov |
Investigation of Transient Criticality Phenomena in Plutonium Nitrate Systems
Transient criticality refers to a dynamic state where the neutron population in a fissile system is rapidly changing, often leading to a power excursion. Dilute plutonium nitrate solutions exhibit unique transient behaviors due to a positive temperature coefficient of reactivity under certain conditions. doi.org
This phenomenon is attributed to a large resonance peak in the fission cross-section of Plutonium-239 at a neutron energy of approximately 0.3 eV. doi.org In a well-moderated (dilute) solution at room temperature, a significant fraction of neutrons are thermalized to energies below this resonance. As the solution temperature increases, the average energy of thermal neutrons also increases, shifting more of the neutron population into this 0.3 eV resonance region. This "spectral shift" increases the fission rate, which in turn adds more heat to the system, creating a positive feedback loop that can lead to a power excursion. doi.org This effect is dependent on concentration; as the plutonium concentration increases, the system becomes less moderated, and the positive temperature effect diminishes and eventually becomes negative. doi.org
Another critical aspect of transient phenomena is the formation of radiolytic gas (primarily hydrogen and oxygen from the dissociation of water). During a power spike, the intense radiation field causes rapid gas bubble nucleation. The formation of these bubbles introduces voids into the solution, reducing moderation and increasing neutron leakage, which inserts negative reactivity and can act as a shutdown mechanism. doi.orgresearchgate.net However, if the gas is suppressed by high pressure, this shutdown mechanism is inhibited, potentially resulting in a more energetic excursion. doi.orgresearchgate.net
Development and Verification of Computational Models for Criticality Safety Assessment
Given the hazards and costs of performing critical experiments, modern criticality safety relies heavily on computational modeling. Computer codes are used to simulate the neutron transport and interaction within a system to calculate its effective neutron multiplication factor (k-effective). A k-effective value of 1.0 indicates a critical system, while a value less than 1.0 is subcritical. lanl.gov
A variety of sophisticated computer codes are used for these analyses, including Monte Carlo-based codes like MCNP, KENO, and COG, as well as deterministic codes. lanl.govwikipedia.org These programs allow safety analysts to create detailed three-dimensional models of equipment and processes, incorporating the specific geometries, materials, and solution compositions. lanl.gov
The development of these models is only one part of the process; their verification and validation are paramount. osti.gov To ensure accuracy, the results of computational models are rigorously benchmarked against experimental criticality data. inl.gov Organizations like the International Criticality Safety Benchmark Evaluation Project (ICSBEP) compile and evaluate experimental data to serve as standard benchmarks. inl.gov Validation studies compare the calculated k-effective from a code to the benchmark experiment's known value of 1.0. This process helps to identify any biases in the code or the nuclear data it uses and establishes confidence in its predictive capabilities for assessing the safety of real-world systems. osti.govornl.gov For example, analyses of plutonium-uranium nitrate solution experiments using the KENO code with ENDF/B-III cross-section data yielded an average calculated k-effective of 1.022, indicating the calculations were conservative (i.e., they predicted a system to be more reactive than it was). tandfonline.comtandfonline.com
Q & A
Q. How does nitric acid concentration influence the solubility of plutonium salts in aqueous systems?
- Methodological Approach : Experimental studies involve equilibrating plutonium salts with varying nitric acid concentrations (0.1–6 M) under controlled temperatures (20–80°C). Solubility is quantified via radiometric counting or inductively coupled plasma mass spectrometry (ICP-MS). For example, Table 1 in demonstrates that increasing nitric acid concentration enhances plutonium dissolution but risks polymerization at extremes, which reduces efficiency .
- Key Insight : Optimal dissolution occurs at moderate nitric acid concentrations (~3–4 M), balancing solubility and avoidance of passivation layers .
Q. What analytical methods are recommended for quantifying plutonium in nitric acid matrices?
- Methodological Approach :
- Alpha spectrometry : After sample digestion with HNO₃/HF/HCl and electroplating, detection limits reach 0.004 Bq/kg for ²³⁹Pu .
- ICP-MS : Requires matrix separation (e.g., anion exchange) to mitigate signal suppression from high salt/organic content. Detection limits: 0.18 pg/L for urine samples after preconcentration .
- Data Discrepancy : Alpha spectrometry is preferred for low-level environmental samples, while ICP-MS excels in isotopic specificity but demands rigorous sample prep .
Q. How does the oxidation state of plutonium affect its reactivity in nitric acid solutions?
- Methodological Approach : Radiolysis studies track molecular hydrogen (H₂), nitrous acid (HNO₂), and nitrous oxide (N₂O) production under alpha irradiation. Plutonium(IV) exhibits higher radiolytic yield of HNO₂ (3.3×10⁻⁷ mol/J) compared to Pu(VI) (1.7×10⁻⁷ mol/J) due to redox-driven side reactions .
- Experimental Design : Use spectrophotometry (UV-Vis) or titration to monitor oxidation state transitions during nitric acid interactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in radiolysis data for plutonium-nitric acid systems?
- Contradiction : Discrepancies in H₂/N₂O yields arise from varying Pu oxidation states, nitric acid concentrations, and irradiation dose rates .
- Resolution : Standardize experimental conditions (e.g., fixed [HNO₃] = 3 M, Pu(IV) dominance) and employ gas chromatography for real-time radiolytic product quantification .
- Advanced Tool : Computational modeling (e.g., CHEMCON) to simulate reaction pathways and validate empirical data .
Q. How can uranium/plutonium separation efficiency be optimized in nitric acid-based solvent extraction?
- Methodological Challenge : Traditional PUREX processes using tributyl phosphate (TBP) face Pu(IV) back-extraction inefficiencies.
- Innovation : Dihydroxyurea (DHU) as a salt-free stripping agent achieves U/Pu separation factors >2.1×10⁴ in 0.36 M HNO₃, minimizing secondary waste .
- Data Validation : Simulate 1B contactor conditions with varying DHU concentrations (0.05–0.2 M) and phase contact times (1–30 min) .
Q. What are the limitations of pyroprocessing for plutonium recovery from spent fuel in molten nitrate salts?
- Technical Hurdle : Electrolytic deposition in molten salts (e.g., LiCl-KCl) introduces challenges in controlling plutonium polymerization and off-gas management .
- Experimental Mitigation : Incremental nitric acid addition and temperature modulation (<80°C) reduce volatile releases and enhance dissolution efficiency .
- Recent Data : Pyroprocessing achieves ~70% Pu recovery from surrogate soil using supercritical CO₂ modified with theonyltrifluoroacetone (TTA) .
Methodological Cross-Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
